molecular formula C24H19N3O3S B12483313 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid

3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B12483313
M. Wt: 429.5 g/mol
InChI Key: QNUSZSSPMFWYOR-UHFFFAOYSA-N
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Description

3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound featuring an imidazole ring, a benzoic acid moiety, and a sulfanylacetyl group

Preparation Methods

The synthesis of 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the diphenyl groups. The sulfanylacetyl group is then attached to the imidazole ring, and finally, the benzoic acid moiety is introduced. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and benzoic acid derivatives. Compared to these compounds, 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to the presence of both the imidazole ring and the benzoic acid moiety, along with the sulfanylacetyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Similar Compounds

Properties

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

3-[[2-(1,5-diphenylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C24H19N3O3S/c28-22(26-19-11-7-10-18(14-19)23(29)30)16-31-24-25-15-21(17-8-3-1-4-9-17)27(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,28)(H,29,30)

InChI Key

QNUSZSSPMFWYOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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